Cas no 2024093-09-0 (3,5-diiodo-N-methylbenzene-1-sulfonamide)

3,5-Diiodo-N-methylbenzene-1-sulfonamide is a halogenated sulfonamide compound characterized by its two iodine substituents at the 3 and 5 positions of the benzene ring, along with an N-methyl sulfonamide functional group. This structure imparts unique reactivity and potential applications in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical or agrochemical development. The iodine atoms enhance its utility in further functionalization via metal-catalyzed transformations. Its well-defined molecular architecture and stability under standard conditions make it a valuable reagent for researchers exploring sulfonamide-based compounds or iodinated aromatic systems. The product is typically handled under controlled conditions due to its halogenated nature.
3,5-diiodo-N-methylbenzene-1-sulfonamide structure
2024093-09-0 structure
Product name:3,5-diiodo-N-methylbenzene-1-sulfonamide
CAS No:2024093-09-0
MF:C7H7I2NO2S
MW:423.009925127029
CID:5817569
PubChem ID:165505307

3,5-diiodo-N-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3,5-diiodo-N-methylbenzene-1-sulfonamide
    • EN300-1452915
    • 2024093-09-0
    • Inchi: 1S/C7H7I2NO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
    • InChI Key: JUNBEJAOKBRZGJ-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C=1)S(NC)(=O)=O)I

Computed Properties

  • Exact Mass: 422.82869g/mol
  • Monoisotopic Mass: 422.82869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.6Ų

3,5-diiodo-N-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1452915-50mg
3,5-diiodo-N-methylbenzene-1-sulfonamide
2024093-09-0
50mg
$768.0 2023-09-29
Enamine
EN300-1452915-10000mg
3,5-diiodo-N-methylbenzene-1-sulfonamide
2024093-09-0
10000mg
$3929.0 2023-09-29
Enamine
EN300-1452915-100mg
3,5-diiodo-N-methylbenzene-1-sulfonamide
2024093-09-0
100mg
$804.0 2023-09-29
Enamine
EN300-1452915-1.0g
3,5-diiodo-N-methylbenzene-1-sulfonamide
2024093-09-0
1g
$0.0 2023-06-06
Enamine
EN300-1452915-5000mg
3,5-diiodo-N-methylbenzene-1-sulfonamide
2024093-09-0
5000mg
$2650.0 2023-09-29
Enamine
EN300-1452915-1000mg
3,5-diiodo-N-methylbenzene-1-sulfonamide
2024093-09-0
1000mg
$914.0 2023-09-29
Enamine
EN300-1452915-2500mg
3,5-diiodo-N-methylbenzene-1-sulfonamide
2024093-09-0
2500mg
$1791.0 2023-09-29
Enamine
EN300-1452915-250mg
3,5-diiodo-N-methylbenzene-1-sulfonamide
2024093-09-0
250mg
$840.0 2023-09-29
Enamine
EN300-1452915-500mg
3,5-diiodo-N-methylbenzene-1-sulfonamide
2024093-09-0
500mg
$877.0 2023-09-29

Additional information on 3,5-diiodo-N-methylbenzene-1-sulfonamide

Introduction to 3,5-diiodo-N-methylbenzene-1-sulfonamide (CAS No: 2024093-09-0)

3,5-diiodo-N-methylbenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 2024093-09-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The presence of iodine substituents at the 3rd and 5th positions on the benzene ring, combined with the N-methylsulfonamide functional group, imparts unique chemical and pharmacological properties that make it a valuable scaffold for drug discovery and development.

The structure of 3,5-diiodo-N-methylbenzene-1-sulfonamide features a benzene core substituted with two iodine atoms and a sulfonamide group at the 1-position, with a methyl group attached to the nitrogen atom of the sulfonamide. This arrangement creates a molecule with enhanced lipophilicity and electronic properties, which can be exploited in various biochemical interactions. The iodine atoms, in particular, serve as handles for further functionalization via cross-coupling reactions, making this compound a versatile intermediate in synthetic organic chemistry.

In recent years, there has been growing interest in exploring the pharmacological properties of sulfonamides due to their ability to modulate enzyme activity and interact with biological targets. The introduction of halogen atoms, such as iodine, into aromatic rings has been shown to enhance binding affinity and metabolic stability, key factors in drug design. 3,5-diiodo-N-methylbenzene-1-sulfonamide represents an advanced derivative that combines these features, offering a promising platform for developing novel therapeutic agents.

One of the most compelling aspects of 3,5-diiodo-N-methylbenzene-1-sulfonamide is its potential application in the synthesis of bioactive molecules. The iodine atoms facilitate palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are widely used in constructing complex organic frameworks. These reactions enable the introduction of diverse substituents at specific positions on the benzene ring, allowing for fine-tuning of biological activity. For instance, researchers have utilized similar scaffolds to develop inhibitors targeting enzymes involved in cancer metabolism and inflammatory pathways.

Recent studies have highlighted the role of sulfonamides in addressing unmet medical needs. The sulfonamide moiety is known to exhibit inhibitory effects on various enzymes by forming hydrogen bonds and hydrophobic interactions with the active site residues. The addition of iodine substituents further enhances these interactions by increasing electron density on the aromatic ring. This has led to the exploration of 3,5-diiodo-N-methylbenzene-1-sulfonamide as a lead compound in drug discovery efforts aimed at modulating metabolic enzymes and signaling pathways associated with diseases such as diabetes and neurodegeneration.

The synthesis of 3,5-diiodo-N-methylbenzene-1-sulfonamide involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Typically, the process begins with the preparation of methyl benzenesulfonate followed by halogenation using iodine sources under controlled conditions. The resulting diiodinated intermediate is then subjected to nucleophilic substitution or coupling reactions to introduce additional functional groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

In terms of biological evaluation, preliminary studies on 3,5-diiodo-N-methylbenzene-1-sulfonamide have shown promising results in cell-based assays. The compound exhibits inhibitory activity against certain enzymes by competing with natural substrates or disrupting enzyme-substrate binding interactions. Additionally, its structural features suggest potential applications in radiopharmaceutical development due to the favorable properties of iodine-containing compounds for nuclear imaging techniques such as positron emission tomography (PET).

The future direction of research involving 3,5-diiodo-N-methylbenzene-1-sulfonamide lies in expanding its utility through structure-activity relationship (SAR) studies and computational modeling. By systematically modifying its chemical structure and evaluating changes in biological activity, researchers can identify key determinants that govern its efficacy and selectivity. Furthermore, computational approaches can aid in predicting novel derivatives with enhanced properties.

From an industrial perspective, 3,5-diiodo-N-methylbenzene-1-sulfonamide represents an important building block for pharmaceutical companies engaged in drug development programs targeting neurological disorders, cancer, inflammation, and other diseases where sulfonamides play a crucial role. Its versatility as a synthetic intermediate allows for rapid diversification into libraries of compounds that can be screened for therapeutic potential using high-throughput screening (HTS) technologies.

In conclusion, 3,5-diiodo-N-methylbenzene-1-sulfonamide (CAS No: 2024093-09-0) is a multifaceted compound with significant promise in medicinal chemistry and drug discovery applications. Its unique structural features enable diverse synthetic modifications while providing opportunities for biological activity modulation through rational design strategies based on current scientific understanding.

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